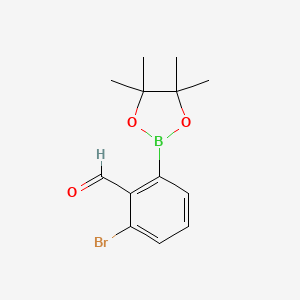
1-(2-Aminocyclopropyl)-3-ethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminocyclopropyl)-3-ethylurea is a compound that features a cyclopropyl ring with an amino group attached to it, along with an ethylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminocyclopropyl)-3-ethylurea typically involves the formation of the cyclopropyl ring followed by the introduction of the amino and ethylurea groups. One common method involves the reaction of cyclopropanecarbaldehyde with an amine under basic conditions to form the aminocyclopropane intermediate. This intermediate is then reacted with an isocyanate to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective would be considered.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Aminocyclopropyl)-3-ethylurea can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can yield primary or secondary amines.
Applications De Recherche Scientifique
1-(2-Aminocyclopropyl)-3-ethylurea has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-Aminocyclopropyl)-3-ethylurea involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the cyclopropyl ring can provide steric hindrance that affects the binding affinity. The ethylurea moiety can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Aminocyclopropyl)benzamide: This compound has a similar cyclopropyl ring and amino group but with a benzamide moiety instead of an ethylurea group.
Cyclopropylamine: A simpler compound with just the cyclopropyl ring and amino group.
Ethylurea: A compound with the ethylurea moiety but without the cyclopropyl ring.
Uniqueness
1-(2-Aminocyclopropyl)-3-ethylurea is unique due to the combination of the cyclopropyl ring, amino group, and ethylurea moiety
Propriétés
Formule moléculaire |
C6H13N3O |
|---|---|
Poids moléculaire |
143.19 g/mol |
Nom IUPAC |
1-(2-aminocyclopropyl)-3-ethylurea |
InChI |
InChI=1S/C6H13N3O/c1-2-8-6(10)9-5-3-4(5)7/h4-5H,2-3,7H2,1H3,(H2,8,9,10) |
Clé InChI |
OOYHXVLYIUZSEN-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)NC1CC1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1R)-3-[(E)-2-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B13152392.png)







